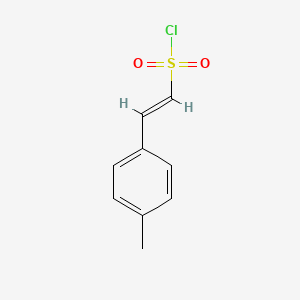

(E)-2-(4-methylphenyl)ethene-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

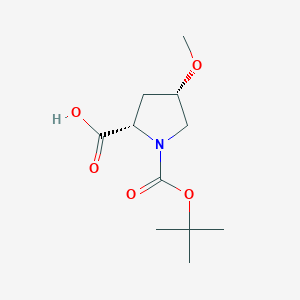

“(E)-2-(4-methylphenyl)ethene-1-sulfonyl chloride” is a chemical compound used for proteomics research . It has a molecular formula of C9H9ClO2S and a molecular weight of 216.68 g/mol .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(E)-2-(4-methylphenyl)ethene-1-sulfonyl chloride” weren’t detailed in the search results. The molecular weight is 216.68 g/mol , but other properties like melting point, boiling point, solubility, and stability weren’t provided.Applications De Recherche Scientifique

DFT Studies and Electrophilic Addition Reactions

- The electrophilic addition reactions of sulfonyl chlorides, like methylsulfenyl chloride, to functionalized ethenes, including (E)-2-(4-methylphenyl)ethene-1-sulfonyl chloride, have been explored using Density Functional Theory (DFT). These studies help in understanding the regioselectivity and stereochemistry of these reactions, which are essential for synthesizing various organic compounds (Vektarienė, Vektaris, & Rankin, 2007).

Synthesis of Functional Aromatic Multisulfonyl Chlorides

- (E)-2-(4-methylphenyl)ethene-1-sulfonyl chloride can be involved in the synthesis of functional aromatic multisulfonyl chlorides, which are pivotal in creating complex organic structures, including dendritic molecules. These molecules find applications in various fields, including material science, catalysis, and pharmaceuticals (Percec et al., 2001).

Synthesis of Novel Organic Compounds

- Novel organic compounds with specific functional groups can be synthesized using (E)-2-(4-methylphenyl)ethene-1-sulfonyl chloride as a starting material or intermediate. These compounds can have potential applications in medicinal chemistry and material science (Chhakra et al., 2019).

Photoredox-catalyzed Cascade Annulation

- (E)-2-(4-methylphenyl)ethene-1-sulfonyl chloride can participate in photoredox-catalyzed cascade annulation reactions. These reactions are crucial for synthesizing heterocyclic compounds like benzothiophenes and benzoselenophenes, which have applications in creating pharmaceuticals and agrochemicals (Yan et al., 2018).

Synthesis of Xanthene Derivatives

- It can be used in the synthesis of xanthene derivatives under solvent-free conditions, facilitated by ionic liquids. These derivatives are significant in pharmaceuticals due to their biological activities (Piralghar et al., 2020).

Protective Groups in Organic Synthesis

- (E)-2-(4-methylphenyl)ethene-1-sulfonyl chloride derivatives serve as protective groups for NH groups in the synthesis of various organic compounds, providing stability during the reaction processes and ensuring the selectivity of reactions (Petit et al., 2014).

Orientations Futures

Propriétés

IUPAC Name |

(E)-2-(4-methylphenyl)ethenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2S/c1-8-2-4-9(5-3-8)6-7-13(10,11)12/h2-7H,1H3/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRZCTZARTQWKLE-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(4-methylphenyl)ethene-1-sulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(1,3-Dioxolan-2-yl)phenyl]methanol](/img/structure/B1316727.png)